REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:11]([NH2:13])=[O:12])[NH:6]2.[C:14]1([CH:20]([C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[N:21]2[CH2:24][CH:23]([O:25][CH2:26][CH:27]3[O:29][CH2:28]3)[CH2:22]2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>[OH-].[Na+].O1CCOCC1>[C:30]1([CH:20]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:21]2[CH2:24][CH:23]([O:25][CH2:26][CH:27]([OH:29])[CH2:28][O:1][C:2]3[CH:10]=[CH:9][CH:8]=[C:7]4[C:3]=3[CH:4]=[C:5]([C:11]([NH2:13])=[O:12])[NH:6]4)[CH2:22]2)[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=1 |f:2.3|
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
OC1=C2C=C(NC2=CC=C1)C(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)OCC1CO1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with 500 ml of methylene chloride each time
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
the solvent is removed by distillation in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is triturated twice with 100 ml of diisopropyl ether each time
|
Type
|
FILTRATION
|
Details
|
filtered off with suction
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)OCC(COC1=C2C=C(NC2=CC=C1)C(=O)N)O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |